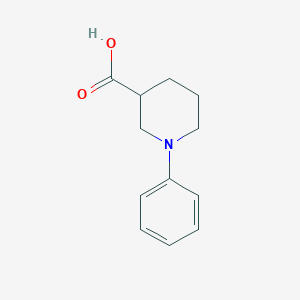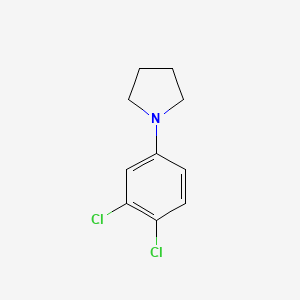![molecular formula C10H12BrN B1603296 8-溴-2,3,4,5-四氢-1H-苯并[b]氮杂卓 CAS No. 205584-61-8](/img/structure/B1603296.png)
8-溴-2,3,4,5-四氢-1H-苯并[b]氮杂卓
概述
描述
8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine is a heterocyclic compound with the molecular formula C10H12BrN. It is a seven-membered ring structure containing a bromine atom and a nitrogen atom.
科学研究应用
8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of drugs targeting cardiovascular diseases, such as evacetrapib and benazepril.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is employed in studies investigating the biological activity of azepine derivatives.
作用机制
Target of Action
Similar compounds such as tetrahydrobenzoazepines have been found in a variety of medicines used in the treatment of cardiovascular disease .
Mode of Action
Related compounds like tetrahydrobenzoazepines have been used in the synthesis of adamantane derivatives as cannabinoid receptor 2 agonists .
Biochemical Pathways
Related compounds have been implicated in the modulation of cannabinoid receptor 2 .
Result of Action
Related compounds have been shown to have significant effects on the cardiovascular system .
生化分析
Biochemical Properties
8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with certain kinases, which are enzymes that transfer phosphate groups to specific substrates. This interaction can modulate the activity of these kinases, thereby affecting various signaling pathways within the cell .
Cellular Effects
The effects of 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, it can modulate the expression of genes involved in metabolic processes, thereby impacting cellular metabolism.
Molecular Mechanism
At the molecular level, 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound has also been found to influence gene expression by interacting with transcription factors, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been observed to cause alterations in cellular processes, which may have implications for its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular functions . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound.
Metabolic Pathways
8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . This compound can also affect metabolic flux and alter the levels of specific metabolites within the cell.
Transport and Distribution
The transport and distribution of 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments. For example, it may be transported into the cell via specific membrane transporters and subsequently bind to intracellular proteins that facilitate its distribution .
Subcellular Localization
The subcellular localization of 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall biological activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the one-pot synthesis, which involves the expansion of benzo-fused carbo- and heterocycles . This method is advantageous due to its efficiency and the ability to produce the desired compound in a single reaction step.
Industrial Production Methods
Industrial production of 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of inert atmospheres and controlled temperatures is crucial to prevent unwanted side reactions .
化学反应分析
Types of Reactions
8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states .
相似化合物的比较
Similar Compounds
Benazepril: An antihypertensive drug that shares a similar azepine scaffold.
Evacetrapib: A drug used in the treatment of cardiovascular diseases, also containing an azepine structure.
Uniqueness
8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine is unique due to the presence of the bromine atom, which can be used for further functionalization. This makes it a versatile intermediate in organic synthesis and drug development .
属性
IUPAC Name |
8-bromo-2,3,4,5-tetrahydro-1H-1-benzazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-9-5-4-8-3-1-2-6-12-10(8)7-9/h4-5,7,12H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWMQZXXXWEDOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2=C(C1)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585707 | |
| Record name | 8-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205584-61-8 | |
| Record name | 8-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Phenylbenzo[d]thiazole](/img/structure/B1603213.png)


![7-Chloro-4-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1603216.png)

![7-Methoxybenzo[d]thiazole](/img/structure/B1603221.png)





![Pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B1603232.png)


